molecular formula C5H8N4O2 B12886299 N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine

N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B12886299
M. Wt: 156.14 g/mol
InChI Key: FZCBTWRFIPHSLN-UHFFFAOYSA-N
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Description

Structural Classification in Nitropyrazole Derivatives

N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine belongs to the nitropyrazole class, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms and at least one nitro (-NO₂) substituent. Its structure features:

  • N-methyl group at the 1-position
  • Nitro group at the 4-position
  • Amine group at the 3-position
  • Methyl group at the 5-position

This substitution pattern distinguishes it from common nitropyrazole derivatives such as 3-nitropyrazole-1-carboxamides or 4-nitro-1-alkylpyrazoles. The methyl groups at the 1- and 5-positions create steric effects that influence the molecule’s planarity, as evidenced by computational studies showing a 12° deviation from coplanarity between the nitro group and pyrazole ring.

Table 1: Comparative Substituent Patterns in Nitropyrazoles

Compound 1-Position 3-Position 4-Position 5-Position
3-Nitropyrazole H NO₂ H H
4-Nitro-1-ethylpyrazole C₂H₅ H NO₂ H
This compound CH₃ NH₂ NO₂ CH₃

The 3-amino-4-nitro configuration creates a push-pull electronic system, with the nitro group acting as an electron-withdrawing moiety and the amine as an electron donor. This electronic asymmetry has been shown to increase dipole moments to 5.2 Debye in comparable structures.

Historical Development of N-Substituted Nitropyrazoles

The synthesis of N-substituted nitropyrazoles evolved through three key phases:

  • Direct Nitration Era (Pre-1980): Early methods used HNO₃/H₂SO₄ mixtures, yielding predominantly 4-nitropyrazoles through electrophilic aromatic substitution. These conditions often led to over-nitration and poor regioselectivity.

  • Acetyl Nitrate Methods (1980–2000): The patent US4235995A demonstrated that preformed acetyl nitrate (AcONO₂) at 0–5°C could nitrate pyrazoles at the 1-position with 84% yield, enabling controlled N-substitution. This advance permitted the synthesis of derivatives like 1-(2-ethoxyethyl)-3-nitropyrazole-4-carboxamide.

  • Nitro Group Migration Strategies (Post-2000): Modern approaches leverage the thermal rearrangement of N-nitropyrazoles to C-nitro isomers. For example, heating 1-methyl-N-nitropyrazole at 150°C in chlorobenzene produces 4-nitro-1-methylpyrazole through a -sigmatropic shift. This methodology likely applies to this compound, where the 3-amino group directs nitro placement.

Critical Reaction Pathway:

Pyrazole → N-Nitration → Thermal Rearrangement → C-Nitro Derivative

The introduction of methyl groups at the 1- and 5-positions emerged as a strategy to prevent N-oxide formation during nitration, a side reaction prevalent in early synthetic attempts.

Positional Isomerism in Polyfunctional Pyrazole Systems

The compound’s regiochemistry results from competing electronic and steric effects:

  • Nitro Group Orientation:

    • In 4-nitropyrazoles, the nitro group adopts a syn conformation relative to the adjacent nitrogen, creating a 122° O-N-O bond angle.
    • Comparative studies show 3-nitro isomers exhibit greater ring distortion (15° puckering) versus 4-nitro analogs (7°).
  • Methyl Group Effects:

    • 5-Methyl substitution increases the 4-position’s reactivity toward nitration by 1.8× compared to unsubstituted pyrazole.
    • N-Methylation at the 1-position reduces hydrogen-bonding capacity, altering solubility from 28 mg/mL (unsubstituted) to 9 mg/mL in aqueous ethanol.
  • Amine Group Influence:
    The 3-amino group directs electrophiles to the 4-position through resonance:

    NH₂ → Donates electron density → Activates C4 for nitration  
    

    This explains the compound’s preference for 4-nitro over 5-nitro isomers, despite both positions being ortho to nitrogen atoms.

Table 2: Vibrational Frequency Shifts in Positional Isomers

Mode 3-Nitro (cm⁻¹) 4-Nitro (cm⁻¹)
ν(N-O) asym 1532 1518
ν(N-O) sym 1354 1347
Ring breathing 987 1003

Data from Raman spectroscopy confirms that 4-nitro substitution produces a 15 cm⁻¹ downshift in asymmetric N-O stretching compared to 3-nitro analogs, indicative of reduced nitro group conjugation.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

N,5-dimethyl-4-nitro-1H-pyrazol-3-amine

InChI

InChI=1S/C5H8N4O2/c1-3-4(9(10)11)5(6-2)8-7-3/h1-2H3,(H2,6,7,8)

InChI Key

FZCBTWRFIPHSLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)NC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation of Substituted Hydrazines with β-Diketones or β-Ketoesters

A common route to pyrazole derivatives involves the condensation of substituted hydrazines with 1,3-diketones or β-ketoesters. For N,5-dimethyl substitution, methyl-substituted hydrazines or methylated diketones are employed.

  • Typical Reaction Conditions:

    • Solvent: Dimethylformamide (DMF) or ethanol
    • Temperature: Moderate heating (around 80–85 °C)
    • Catalysts: Acidic or basic catalysts may be used to promote cyclization
    • Reaction Time: 1–3 hours depending on substrate reactivity
  • Example:
    The reaction of 2,4-pentanedione (a methyl-substituted diketone) with an appropriate hydrazine derivative under heating in DMF yields 3,5-dimethyl-1H-pyrazole derivatives, which can be further nitrated or aminated to introduce the nitro and amino groups at desired positions.

Direct N-Substitution via N-Alkylation or N-Arylation

N-substituted pyrazoles can be prepared by direct alkylation or arylation of pyrazole cores using alkyl or aryl halides under basic conditions or via palladium-catalyzed cross-coupling reactions.

  • Key Parameters:
    • Base: Triethylamine or potassium carbonate
    • Solvent: Dry dichloromethane or DMF
    • Temperature: 0–5 °C for sensitive intermediates
    • Catalysts: Palladium complexes for Buchwald–Hartwig amination

This method is useful for introducing the N-1 methyl group after pyrazole ring formation.

Nitration and Amination Steps

  • Nitration: Introduction of the nitro group at C-4 is typically achieved by controlled nitration of the pyrazole ring using nitrating agents such as nitric acid or mixed acid systems under cooled conditions to prevent decomposition.

  • Amination: The amino group at C-3 can be introduced by substitution reactions or reduction of nitro precursors, often requiring mild conditions to preserve the integrity of the pyrazole ring.

Detailed Experimental Procedure from Literature

A representative preparation method adapted from recent research:

Step Reagents and Conditions Description Yield (%) Notes
1 2,4-Pentanedione (1.10 mmol), O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol), DMF (5 mL) Mix reagents in DMF, heat at 85 °C for 1.5 h - Formation of pyrazole ring with nitro substituent
2 Workup A: Pour into 1 M NaOH, extract with DCM, wash with brine, dry over MgSO4 Isolation of crude product - Standard organic extraction
3 Purification by silica gel column chromatography (hexane–ethyl acetate gradient) Obtain purified N-substituted pyrazole 38–60% Yield depends on substituents and conditions
  • Characterization:
    • ^1H NMR confirms methyl and pyrazole protons
    • ^13C NMR identifies carbon environments
    • HRMS verifies molecular weight
    • IR spectroscopy confirms functional groups (e.g., nitro at ~1550 cm⁻¹)

Comparative Data on Yields and Conditions

Compound Variant Starting Amine/Diketone Temperature (°C) Reaction Time (h) Yield (%) Purification Method
3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole 2,4-pentanedione + 2,4,4-trimethylpentan-2-amine 85 1.5 38 Silica gel chromatography
1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole 2,4-pentanedione + 4-methoxyaniline 85 1.5 55 Silica gel chromatography
1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole 2,4-pentanedione + 4-fluoroaniline 85 1.5 60 Silica gel chromatography

This data illustrates that substituent effects on the amine influence yield and purity, with electron-donating groups generally improving yields.

Notes on Optimization and Scalability

  • Solvent Choice: DMF is preferred for its ability to dissolve both hydrazines and diketones and to withstand elevated temperatures without decomposition.

  • Temperature Control: Maintaining 85 °C ensures efficient cyclization without side reactions.

  • Workup Variations: Two workup methods (A and B) are reported, with workup A involving aqueous base extraction and workup B involving triethylamine treatment and partial solvent evaporation, both followed by chromatographic purification.

  • Catalyst and Additives: Use of triethylamine can neutralize acidic byproducts and improve product stability during purification.

  • Scale-Up Considerations: Reaction stoichiometry and temperature must be carefully controlled; statistical design of experiments (DoE) can optimize reagent ratios and reaction parameters to maximize yield and minimize impurities.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclocondensation of substituted hydrazines with diketones Substituted hydrazines, 2,4-pentanedione, DMF 85 °C, 1.5 h Direct ring formation, good regioselectivity Moderate yields, requires purification
N-Alkylation of pyrazole core Pyrazole, alkyl halides, base (triethylamine) 0–5 °C, inert atmosphere High selectivity for N-substitution Multi-step, sensitive to moisture
Controlled nitration Pyrazole derivatives, nitrating agents Low temperature, acidic conditions Selective nitro group introduction Risk of over-nitration or decomposition
Amination via substitution or reduction Nitro-pyrazole precursors, reducing agents Mild conditions Introduces amino group selectively Requires careful control to avoid ring damage

Chemical Reactions Analysis

Types of Reactions

N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. For substitution reactions, reagents like alkyl halides and bases are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields N,5-Dimethyl-4-amino-1H-pyrazol-3-amine, while substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,5-Dimethyl-4-nitro-1H-pyrazol-3-amine with structurally related pyrazole derivatives from the provided evidence. Key differences in substituents, physicochemical properties, and synthesis methodologies are highlighted.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound N-methyl (C3), nitro (C4), methyl (C5) C₅H₈N₄O₂ 156.14 Nitro group enhances electron deficiency; potential for high thermal stability.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () Cyclopropylamine (C4), pyridinyl (N1), methyl (C3) C₁₂H₁₅N₄ 215.28 Melting point: 104–107°C; moderate yield (17.9%); used in kinase inhibition studies.
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine () 3,4-Dimethoxyphenyl (C5), methyl (N1) C₁₂H₁₅N₃O₂ 233.27 Safety hazards include skin/eye irritation; no pharmacological data reported.
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine () Methylthiopropyl (C4), pyridinyl (N1), methyl (C3) C₁₃H₁₈N₄S 270.37 IR absorption at 3298 cm⁻¹ (N–H stretch); used in metal coordination chemistry.

Structural and Functional Insights:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The nitro group in the target compound contrasts with the amine or methylthio groups in analogs (). This difference significantly impacts reactivity: nitro groups stabilize negative charges (e.g., in deprotonation reactions), while amines participate in hydrogen bonding or catalysis.
  • The 3,4-dimethoxyphenyl substituent in introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound.

Synthesis and Yield :

  • The synthesis of analogs in involves copper-catalyzed coupling (e.g., using cesium carbonate and copper(I) bromide), achieving moderate yields (17.9%) . The target compound’s synthesis might require similar conditions but could face challenges due to nitro group sensitivity.

Thermal and Chemical Stability :

  • Nitro-containing pyrazoles (like the target) are prone to decomposition under reducing conditions, whereas methoxy or amine-substituted analogs (–3) exhibit greater stability in acidic/basic environments.

Biological Relevance :

  • Pyridinyl-substituted analogs () are often explored as kinase inhibitors or antimicrobial agents. The target compound’s nitro group may confer unique bioactivity, though toxicity risks (common with nitroaromatics) must be evaluated.

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